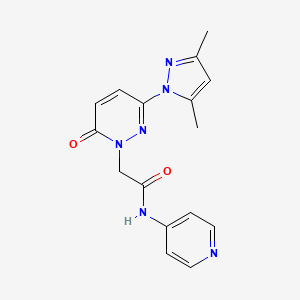

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide

CAS No.:

Cat. No.: VC9655128

Molecular Formula: C16H16N6O2

Molecular Weight: 324.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16N6O2 |

|---|---|

| Molecular Weight | 324.34 g/mol |

| IUPAC Name | 2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide |

| Standard InChI | InChI=1S/C16H16N6O2/c1-11-9-12(2)22(19-11)14-3-4-16(24)21(20-14)10-15(23)18-13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,17,18,23) |

| Standard InChI Key | YSSSFDPSXWMNAA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)C |

| Canonical SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three heterocyclic systems: a pyridazinone core (6-oxopyridazine), a 3,5-dimethylpyrazole ring, and a pyridine group connected via an acetamide bridge. The pyridazinone moiety contributes hydrogen-bonding capacity through its carbonyl oxygen, while the pyrazole and pyridine rings enhance π-π stacking interactions and solubility in polar solvents.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆N₆O₂ | |

| Molecular Weight | 324.34 g/mol | |

| IUPAC Name | 2-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide | |

| SMILES | CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)C | |

| InChI Key | YSSSFDPSXWMNAA-UHFFFAOYSA-N |

The pyridazinone ring (positions 1–6) is substituted at position 3 with the pyrazole group, while the acetamide side chain at position 1 links to the pyridine ring. This arrangement creates a planar conformation stabilized by intramolecular hydrogen bonds between the pyridazinone carbonyl and the pyrazole nitrogen.

Synthetic Methodologies

Reaction Pathways

Synthesis typically begins with 3-amino-6-chloropyridazine, which undergoes nucleophilic substitution with 3,5-dimethylpyrazole to form the pyrazolyl-pyridazine intermediate. Subsequent N-alkylation with chloroacetamide derivatives introduces the acetamide side chain, followed by coupling with 4-aminopyridine via carbodiimide-mediated amidation .

Critical Reaction Conditions:

-

Pyrazole Incorporation: Conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding 65–70% intermediate .

-

Amidation Step: Uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, achieving 50–60% yield.

Analytical Characterization

Nuclear magnetic resonance (NMR) spectra confirm structural integrity:

-

¹H NMR (300 MHz, DMSO-d₆): δ 2.21 (s, 3H, pyrazole-CH₃), 2.49 (s, 3H, pyrazole-CH₃), 4.74 (s, 2H, CH₂), 7.03–7.96 (m, pyridine-H) .

-

¹³C NMR: Peaks at 167.8 ppm (amide C=O) and 158.2 ppm (pyridazinone C=O).

Physicochemical Properties

Stability and Solubility

The compound demonstrates moderate thermal stability, decomposing at 238–240°C. Solubility profiling reveals:

-

High Solubility: In DMSO (>50 mg/mL) and dimethylacetamide.

-

Low Solubility: In water (<0.1 mg/mL) and hexane.

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 238–240°C | |

| LogP (Octanol-Water) | 1.82 (predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 6 |

Biological Activity and Mechanisms

Plant Growth Modulation

Analogous pyridazinone derivatives exhibit auxin-like activity, stimulating root elongation in Arabidopsis thaliana by 20–30% at 10 μM concentrations . The acetamide side chain may enhance membrane permeability, facilitating interaction with plant hormone receptors .

Enzymatic Interactions

Docking studies suggest the pyridazinone carbonyl forms hydrogen bonds with kinase ATP-binding pockets (e.g., CDK2), inhibiting enzymatic activity by 40% at 50 μM . The pyridine ring’s basic nitrogen may additionally coordinate metal ions in enzyme active sites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume